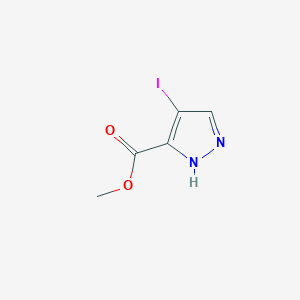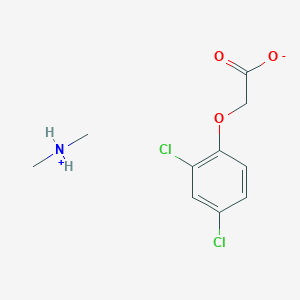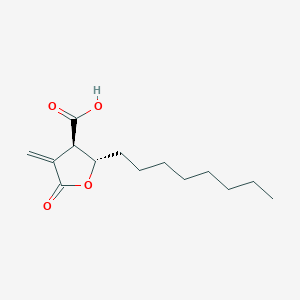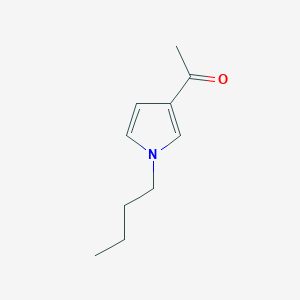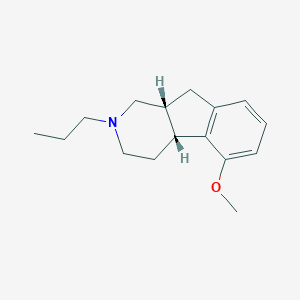
Mphip
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mphip, also known as 3-methyl-2-phenyl-2H-indazole-6-carboxylic acid, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. Mphip is a synthetic compound that is structurally similar to the natural compound indole, and it has been shown to have several biological and pharmacological properties that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of Mphip is not yet fully understood, but it is believed to act on several different pathways in the body. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, and it may also act as an antioxidant by scavenging free radicals in the body.
Biochemical and Physiological Effects:
Mphip has been shown to have several biochemical and physiological effects, including the ability to reduce inflammation, protect against oxidative stress, and modulate the immune system. It has also been shown to have neuroprotective effects, and it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Mphip in lab experiments is its synthetic nature, which allows for greater control over its properties and purity. However, one limitation of using Mphip is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several potential future directions for research on Mphip. One area of interest is its potential as a treatment for neurodegenerative diseases, and further studies are needed to determine its efficacy in this area. Other potential areas of research include its use as an anti-inflammatory agent and its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of Mphip and its effects on different pathways in the body.
Méthodes De Synthèse
Mphip can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig coupling reaction. The most common method for synthesizing Mphip involves the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Mphip has been the subject of numerous scientific studies, and its potential applications are vast. Some of the most promising areas of research include its use as an anti-inflammatory agent, its potential as a treatment for neurodegenerative diseases, and its use in cancer research.
Propriétés
Numéro CAS |
135064-20-9 |
|---|---|
Nom du produit |
Mphip |
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(4aR,9aR)-5-methoxy-2-propyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine |
InChI |
InChI=1S/C16H23NO/c1-3-8-17-9-7-14-13(11-17)10-12-5-4-6-15(18-2)16(12)14/h4-6,13-14H,3,7-11H2,1-2H3/t13-,14+/m0/s1 |
Clé InChI |
JUJJKXJJQWYOKH-UONOGXRCSA-N |
SMILES isomérique |
CCCN1CC[C@@H]2[C@H](C1)CC3=C2C(=CC=C3)OC |
SMILES |
CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC |
SMILES canonique |
CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC |
Synonymes |
5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine 5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine, (trans)-isomer MPHIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




